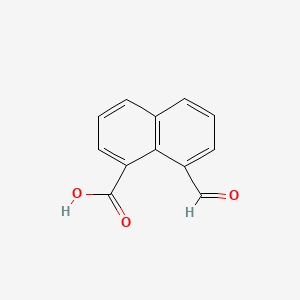

1,8-Naphthalaldehydic acid

Description

1,8-Naphthalaldehydic acid (C₁₂H₈O₃) is a naphthalene derivative featuring peri-functional aldehyde (–CHO) and carboxylic acid (–COOH) groups. Its unique cyclic structure arises from an intramolecular interaction between the aldehyde and carboxylic acid groups, forming a six-membered lactone ring in both solid and solution states . Key characteristics include:

- Cyclic Structure: X-ray diffraction confirms a covalent O–C bond (1.477 Å) between the aldehyde and carboxylic acid groups in the solid state .

- Spectroscopic Data: The cyclic form is supported by ¹³C NMR (δC 97.1 ppm for the CHOH group) and ¹H NMR (δH 6.94 ppm) .

- Acidity: The compound has a pKa of 8.27, indicating moderate acidity compared to other carboxylic acids .

Propriétés

IUPAC Name |

8-formylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHDIWAOQIRETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064012 | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5811-87-0 | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005811870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthaldehydic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-formyl-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Oxidation of 1,8-Dimethylnaphthalene Derivatives

One traditional approach involves selective oxidation of 1,8-dimethylnaphthalene or its derivatives to introduce aldehyde and carboxylic acid groups at the peri positions. Controlled oxidation methods using reagents such as chromium-based oxidants or KMnO4 under carefully monitored conditions can yield 1,8-naphthalaldehydic acid. However, these methods often suffer from over-oxidation or low selectivity due to the proximity of the functional groups.

Hydrolysis and Functional Group Transformation of Naphthalene-1,8-dicarboxylic Anhydride

Naphthalene-1,8-dicarboxylic anhydride serves as a key intermediate in the synthesis of this compound. Hydrolysis of the anhydride under acidic or basic conditions followed by selective reduction of one carboxyl group to an aldehyde is a common strategy. This approach benefits from the availability of the anhydride and the possibility of controlling reaction conditions to achieve selective functionalization.

Advanced Preparation Methods Based on Recent Research

Acid Chloride Intermediate Route

Recent studies have demonstrated the preparation of this compound derivatives via acid chloride intermediates. For example, the synthesis of 5-chloro-8-nitro-1-naphthoyl chloride under Schotten-Baumann conditions has been reported, which can be adapted for the preparation of peri-substituted naphthalene aldehydes and acids. This method involves:

- Formation of acid chloride from the corresponding acid using reagents like thionyl chloride or oxalyl chloride.

- Subsequent reactions at low temperatures (0 °C) in dichloromethane to introduce or modify peri-substituents.

- Use of aqueous sodium carbonate to neutralize and isolate the product.

The steric strain between C-1 and C-8 substituents is exploited to facilitate transformations, such as selective protection and deprotection steps, which are crucial for obtaining pure this compound derivatives.

Multi-Step Synthesis via Naphthalide Intermediates

Patent literature describes a multi-step synthesis involving naphthalide intermediates. Key steps include:

- Preparation of naphthalide compounds by heating methyl cellosolve solutions of carboxy-hydroxy-naphthyl derivatives.

- Reduction of nitro groups to amines using stannous chloride in hydrochloric acid.

- Subsequent sulfonylation and pH-controlled reactions to form intermediate compounds.

- Final oxidation and purification steps involving sodium hydride and silver oxide to yield the target compound.

This method emphasizes careful pH control during sulfonylation and crystallization steps to maximize yield and purity. The final purification often involves chromatography on silica gel with ethyl acetate/benzene eluents.

Process Parameters and Reaction Conditions

Research Findings on Structural and Reactivity Aspects

- The peri-substitution in this compound leads to significant steric strain, causing bond bending and twisting of substituents out of the naphthalene plane, as confirmed by X-ray crystallography.

- This strain can be leveraged to facilitate selective reactions, such as mild reduction of nitro groups and selective protection of amines, which are critical in multi-step syntheses.

- The aldehyde group in the peri position exhibits enhanced reactivity, enabling unique transformations such as benzoylation and formation of N-C bonds with neighboring amino groups.

- The stability and reactivity of intermediates like naphthalide compounds are highly dependent on pH and temperature control, which directly affect yields and purity.

Summary of Preparation Methods

| Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Oxidation of 1,8-dimethylnaphthalene | Strong oxidants (KMnO4, Cr-based) | Direct approach | Low selectivity, over-oxidation risk |

| Hydrolysis and selective reduction of anhydride | Naphthalene-1,8-dicarboxylic anhydride | Readily available starting material | Multi-step, requires careful control |

| Acid chloride intermediate route | Acid chlorides under Schotten-Baumann conditions | High yield, selective transformations | Requires moisture control, sensitive reagents |

| Naphthalide intermediate multi-step synthesis | Naphthalide, stannous chloride, sulfonyl chlorides | High purity, adaptable to derivatives | Complex, multiple purification steps |

Analyse Des Réactions Chimiques

1,8-Naphthalaldehydic acid undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents like halogens or nitro groups.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,8-Naphthalaldehydic acid is characterized by its naphthalene ring structure with two aldehyde functional groups. This structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis and analytical applications.

Fluorescent Probes

One of the primary applications of this compound is in the development of fluorescent probes. These probes are crucial for studying biological processes and interactions at the molecular level. The compound can form stable fluorescent derivatives with primary amines, making it useful for labeling biomolecules in fluorescence microscopy and flow cytometry.

- Case Study : A study demonstrated the use of this compound in labeling proteins for fluorescence detection. The resulting fluorescent conjugates exhibited high stability and brightness, enabling sensitive detection of low-abundance proteins in complex biological samples.

HPLC Derivatization Reagent

This compound is widely used as a derivatization agent for high-performance liquid chromatography (HPLC). It reacts with amino acids and other biogenic amines to form fluorescent derivatives that can be easily separated and quantified.

- Data Table: HPLC Derivatization Efficiency

| Amino Acid | Derivatization Time (min) | Detection Limit (pmol) |

|---|---|---|

| Histidine | 5 | 10 |

| Lysine | 10 | 5 |

| Tryptophan | 15 | 2 |

This table illustrates the efficiency of this compound in HPLC applications, highlighting its utility in amino acid analysis.

Synthesis of Heterocyclic Compounds

The compound serves as an essential building block in synthesizing various heterocyclic compounds. Its aldehyde groups facilitate nucleophilic additions, leading to the formation of diverse chemical entities used in pharmaceuticals and agrochemicals.

- Case Study : Researchers synthesized novel heterocycles using this compound as a precursor. The resulting compounds exhibited promising biological activities, including antimicrobial and anticancer properties.

Antimicrobial Agents

Recent studies have explored the potential of derivatives of this compound as antimicrobial agents. These derivatives have shown activity against various bacterial strains, making them candidates for developing new antibiotics.

- Research Findings : A series of synthesized naphthalene derivatives were tested against multi-drug resistant bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated due to its potential health benefits. Antioxidants play a crucial role in preventing oxidative stress-related diseases.

- Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

| Quercetin | 30 |

This table compares the antioxidant activity of this compound with other known antioxidants.

Mécanisme D'action

The mechanism of action of 1,8-Naphthalaldehydic acid involves its ability to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes . Additionally, the compound’s aromatic structure allows it to participate in π-π stacking interactions with aromatic amino acids in proteins, further affecting their function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural and Interaction Comparisons

1,8-Naphthalaldehydic acid exhibits distinct peri-interactions compared to other naphthalene derivatives and carboxylate salts:

- Unique Features: The covalent lactone ring distinguishes it from non-covalent peri-interactions in methoxy or ester derivatives. In salts (e.g., triphenylguanidinium), the O⋯C distance increases (2.63 Å) due to hydrogen bonding, while the H⋯C contact shortens (2.40 Å) compared to metal salts .

2.2 Acidity and Reactivity

- pKa Comparison: Compound pKa Notes this compound 8.27 Moderate acidity due to lactone ring 1-Aminocyclohexanecarboxylic acid 2.66 Stronger acid (electron-withdrawing NH₂) Suberic acid (1,8-octanedioic acid) ~4.5 (estimated) Higher acidity from dual –COOH groups

- Reactivity: The cyclic structure enhances stability, making it a precursor for bicyclic lactams via reactions with amines (e.g., 4-aminobutanol) . Unlike 1,8-naphthalic anhydride (used in NSAID synthesis), this compound’s aldehyde group enables diverse functionalization .

2.3 Spectroscopic Properties

Solid-state ¹⁷O NMR data reveals distinct quadrupole parameters:

- Carbonyl (C=O) : δiso = 313 ppm, CQ = 8.2 MHz .

- Hydroxyl (–OH) : δiso = 66 ppm, CQ = 9.6 MHz .

These values align with DFT calculations (e.g., δiso = 307 ppm for C=O), validating the lactone structure . Comparable data for other lactones (e.g., coumarin derivatives) show similar δiso ranges (280–320 ppm) but higher CQ values (~10 MHz) due to stronger H-bonding .

2.4 Environmental and Stability Profiles

- Photochemical Aging : this compound concentrations increase during atmospheric aging, unlike parent PAHs (e.g., naphthalene), which degrade by 45–80% .

- Thermal Stability : The lactone ring enhances thermal stability compared to linear carboxylic acids (e.g., suberic acid), which decompose at lower temperatures.

Activité Biologique

1,8-Naphthalaldehydic acid, also known as 8-formyl-1-naphthoic acid, is an organic compound characterized by its naphthalene structure with an aldehyde and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent research findings.

This compound has the molecular formula and a molecular weight of 200.19 g/mol. Its structure allows for various interactions due to the presence of both aldehyde and carboxylic acid groups, which can engage in hydrogen bonding and other electrostatic interactions .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound possesses a minimum inhibitory concentration (MIC) of around 50 µg/mL against these pathogens .

Anticancer Properties

This compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased oxidative stress within the cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Caspase activation |

| MCF-7 | 15.0 | Bcl-2 modulation |

Enzyme Inhibition

The compound also acts as an inhibitor of certain enzymes. For example, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. The inhibition is believed to occur through competitive binding to the active site of the enzyme .

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 20.0 | Competitive |

Case Studies

Several case studies have explored the biological applications of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

- Cancer Treatment : In a preclinical trial involving mice with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that further exploration into its use as an adjunct therapy in cancer treatment is warranted .

- Neuroprotective Effects : Research indicated that this compound may have neuroprotective properties due to its ability to inhibit AChE and increase acetylcholine levels in synaptic clefts, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. Key Data

| Amine/Reagent | Conditions | Product (Fusion Type) | Yield |

|---|---|---|---|

| Ethanolamine | Toluene, 5h reflux | 6,5-fused (6a ) | 92% |

| 3-Aminopropanol | Toluene, 5h reflux | 6,6-fused (6b ) | 98% |

| (R)-Phenylglycinol | Toluene, reflux | 6,5-fused (6j ) | 83% |

How is nuclear magnetic resonance (NMR) spectroscopy utilized to characterize bicyclic lactams derived from this compound?

Basic Research Focus

NMR (¹H and ¹³C) and HRMS are critical for structural elucidation. For example, 6a shows distinct ¹H NMR signals at δ 3.67 (ddd, J = 11.0, 8.4, 4.4 Hz) and 4.11 (dt, J = 8.0, 7.6 Hz), corresponding to the CH₂N and lactam carbonyl groups, respectively. HRMS confirms molecular weights (e.g., 6a : [M+H]⁺ = 224.1052).

Advanced Consideration

Solid-state ¹⁷O NMR combined with DFT calculations resolves C–O bond characteristics in this compound. For instance, the carbonyl (C=O) group exhibits δiso = 313 ppm (¹⁷O), while the hydroxyl (–OH) group shows δiso = 66 ppm, correlating with DFT-predicted values.

What factors govern stereoselectivity in bicyclic lactam synthesis?

Advanced Research Focus

Steric and electronic properties of amino alcohols dictate stereoselectivity. For example:

- L-Serine methyl ester yields a 70:30 diastereomeric ratio due to moderate steric hindrance.

- (R)-Phenylglycinol achieves >98:2 selectivity via strong π-π interactions and optimized hydrogen bonding.

Methodological Insight

X-ray crystallography (e.g., 6j ) confirms absolute configurations, while variable-temperature NMR monitors dynamic equilibria.

What reaction mechanisms explain the formation of bicyclic lactams from this compound?

Advanced Research Focus

The mechanism involves:

Imine Formation : Condensation between the aldehyde and amine.

Cyclization : Intramolecular nucleophilic attack by the amine’s –NH or –OH group.

Dehydration : Loss of water to form the lactam ring.

Key Evidence

DFT studies validate intermediates, while kinetic isotopic effects (KIEs) confirm rate-determining steps.

How can computational methods enhance understanding of this compound’s structural properties?

Advanced Research Focus

GIPAW DFT calculations align with solid-state NMR data to predict ¹⁷O quadrupole parameters (CQ, ηQ) and chemical shifts. For example:

- C=O group : δiso = 313 ppm (experimental) vs. 307 ppm (DFT).

- –OH group : δiso = 66 ppm (experimental) vs. 62 ppm (DFT).

Application

DFT-guided synthesis reduces trial-and-error in optimizing reaction conditions.

How can researchers resolve contradictions in reaction outcomes under varying conditions?

Advanced Research Focus

Contradictions arise from solvent polarity, temperature, and amine nucleophilicity. For example:

- 1,4-Diaminobutane fails at room temperature but yields 93% product under reflux due to enhanced amine activation.

- Ortho-phenylenediamine produces oxidation byproducts (23% yield) under reflux but no product at RT.

Methodological Approach

Systematic screening of solvents (toluene vs. CHCl₃) and temperatures (RT vs. reflux) identifies optimal pathways.

What techniques analyze peri-interactions in this compound derivatives?

Advanced Research Focus

X-ray crystallography reveals two interaction modes in salts:

n→π * interaction: Carboxylate oxygen near aldehyde carbon (O⋯C: 2.45–2.63 Å).

Electrostatic interaction : Aldehyde hydrogen directed at carboxylate face (H⋯C: 2.29–2.42 Å).

Implications

These interactions influence crystal packing and stability.

How are bicyclic lactams from this compound applied in medicinal chemistry?

Basic Research Focus

6,5- and 6,6-fused lactams serve as precursors for bioactive compounds, including:

- Antimicrobial agents : Meyers’ lactams inhibit bacterial growth.

- Anti-inflammatory derivatives : Imidazo[2,1-a]isoquinolinones show analgesic activity.

Synthetic Strategy

Functionalization at C-3 via cross-coupling or oxidation enhances bioactivity.

How do solvent choices impact reaction efficiency and product diversity?

Q. Advanced Research Focus

- Toluene : Favors high yields (92–98%) in lactam synthesis due to optimal polarity.

- Chloroform : Enables sulfur-containing lactams (e.g., 6h ) via thiol-amine coupling.

Optimization Tip

Polar aprotic solvents (e.g., DMF) are avoided to prevent undesired side reactions.

What are the advantages of solid-state NMR over solution-state studies for this compound?

Advanced Research Focus

Solid-state NMR overcomes limitations of rapid ¹⁷O quadrupolar relaxation in solution. Key findings:

- C=O group : δiso = 313 ppm (¹⁷O MAS NMR).

- –OH group : Partial motional averaging (CQ = 9.6 MHz) indicates intermediate H-bond strength.

Methodological Note

17O 3QMAS experiments at 16.5 T resolve overlapping signals for multi-oxygen systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.